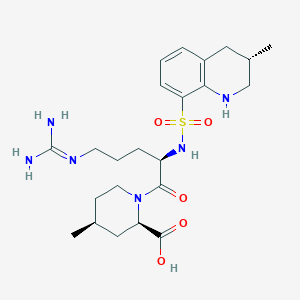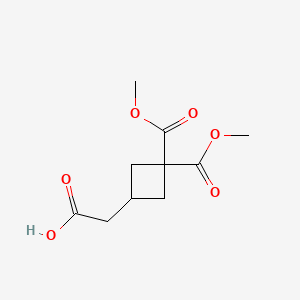
6-Benzyloxypyridin-2-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely utilized in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyloxypyridin-2-ylmagnesium bromide typically involves the reaction of 6-benzyloxypyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Starting Materials: 6-benzyloxypyridine, magnesium turnings, bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors equipped with efficient stirring and temperature control.
Inert Atmosphere: Maintaining an inert atmosphere throughout the process to avoid contamination.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration of 0.25 M in THF.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyloxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Applications De Recherche Scientifique
6-Benzyloxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Development of drug candidates and intermediates for pharmaceuticals.
Industry: Production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-Benzyloxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Molecular Targets: Carbonyl groups, alkyl halides.
Pathways Involved: Formation of tetrahedral intermediates in nucleophilic addition reactions, transition states in substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
6-Benzyloxypyridin-2-ylmagnesium bromide can be compared with other Grignard reagents and organomagnesium compounds:
2-Pyridylmagnesium Bromide: Similar structure but lacks the benzyloxy group, making it less sterically hindered.
Phenylmagnesium Bromide: More commonly used Grignard reagent with a simpler structure.
6-Methoxypyridin-2-ylmagnesium Bromide: Similar to this compound but with a methoxy group instead of a benzyloxy group, affecting its reactivity and steric properties.
Conclusion
This compound, 0.25 M in THF, is a valuable reagent in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C12H10BrMgNO |
|---|---|
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
magnesium;6-phenylmethoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C12H10NO.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
JOPSVFMLDXPOKA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
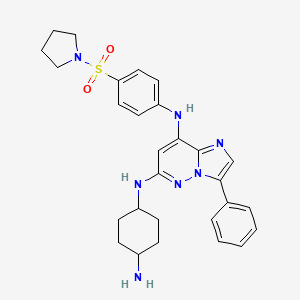
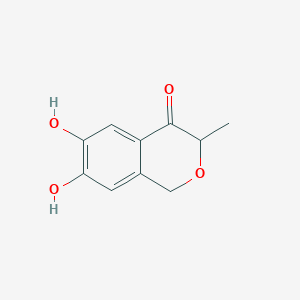

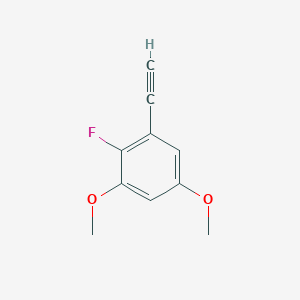

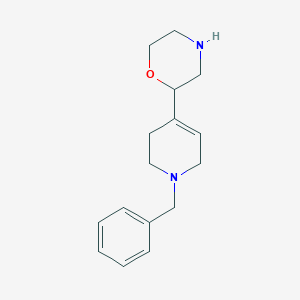
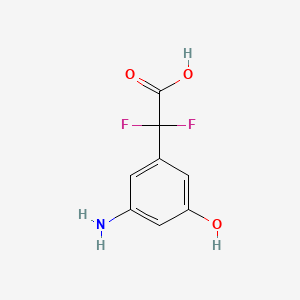
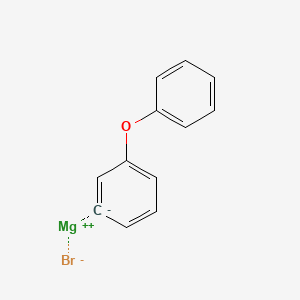
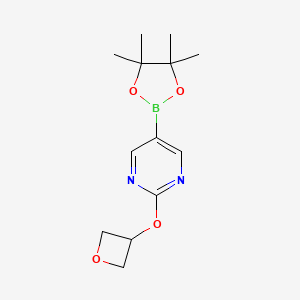
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
